Cas no 101975-64-8 (1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene)

1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene is a halogenated aromatic compound featuring a chloro-methylpropyl side chain and a fluorine substituent on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The chloro and fluoro groups enhance electrophilic properties, facilitating further functionalization. Its stability under standard conditions ensures ease of handling and storage. The compound's defined molecular architecture allows precise control in cross-coupling reactions, enabling the construction of complex molecules. Suitable for use in research and industrial applications, it offers a balance of reactivity and selectivity for advanced chemical transformations.
1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene structure
101975-64-8 structure
Product Name:1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene
CAS No:101975-64-8
MF:C10H12ClF
MW:186.653685569763
CID:5282409
Update Time:2025-05-25

1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-2-methylpropyl)-2-fluoro-benzene
    • 1-(3-chloro-2-methylpropyl)-2-fluorobenzene
    • Benzene, 1-(3-chloro-2-methylpropyl)-2-fluoro-
    • 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene
    • Inchi: 1S/C10H12ClF/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3
    • InChI Key: VEHFFKDUOWGHLV-UHFFFAOYSA-N
    • SMILES: ClCC(C)CC1C=CC=CC=1F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0

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Additional information on 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene

1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene: A Comprehensive Overview

The compound with CAS No. 101975-64-8, commonly referred to as 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with a substituted propyl group and a fluorine atom. The benzene ring serves as the central aromatic system, while the 3-chloro-2-methylpropyl group introduces both steric and electronic effects, making this compound highly versatile for various applications.

Recent studies have highlighted the potential of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene in drug discovery and materials synthesis. Researchers have explored its ability to act as a precursor for more complex molecules, leveraging its reactivity and stability. The presence of the chlorine atom in the propyl group enhances its reactivity, making it an ideal candidate for substitution reactions. Additionally, the fluorine atom on the benzene ring contributes to its electronic properties, which are crucial for applications in semiconductors and optoelectronic devices.

The synthesis of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene involves a multi-step process that combines nucleophilic aromatic substitution and alkylation reactions. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production. The use of transition metal catalysts has been particularly effective in optimizing the reaction conditions, reducing costs, and minimizing environmental impact.

In terms of applications, 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene has shown promise in the development of advanced materials. Its unique electronic properties make it a valuable component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Researchers have demonstrated that incorporating this compound into these devices enhances their efficiency and stability under various operating conditions.

Moreover, the compound's ability to undergo further functionalization has opened new avenues for its use in medicinal chemistry. By modifying the substituents on the benzene ring or the propyl group, scientists can tailor its properties to target specific biological pathways. For instance, recent studies have explored its potential as a lead compound for anti-inflammatory and antiviral drugs.

The physical properties of 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene are equally noteworthy. Its melting point and boiling point are well-documented, providing essential data for its handling and storage. The compound's solubility in various solvents also makes it suitable for a wide range of chemical reactions and analytical techniques.

In conclusion, 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene (CAS No. 101975-64-8) is a versatile compound with significant potential in multiple scientific domains. Its unique structure, reactivity, and electronic properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations for this compound, its role in advancing science and technology is expected to grow even further.

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